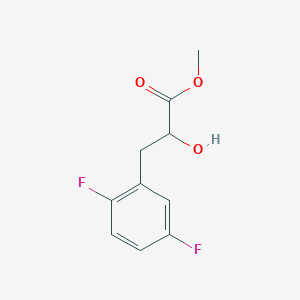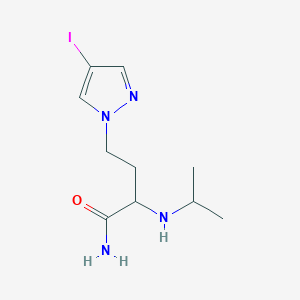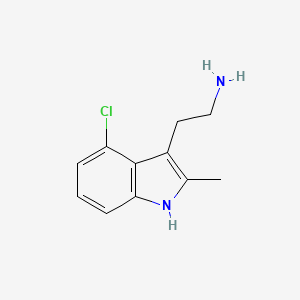
2-Fluoro-5-(fluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(fluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H5F2N. This compound is characterized by the presence of two fluorine atoms attached to the pyridine ring, one at the second position and the other as part of a fluoromethyl group at the fifth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(fluoromethyl)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the fluorination of 2-aminopyridine followed by diazotization and subsequent Schiemann reaction can yield fluorinated pyridines . Another method involves the use of electrophilic fluorinating agents such as Selectfluor® to introduce fluorine atoms into the pyridine ring .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450-500°C).
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-5-(fluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Electrophilic Fluorination: The compound can be further fluorinated using electrophilic fluorinating agents to introduce additional fluorine atoms.
Common Reagents and Conditions:
Electrophilic Fluorination: Reagents like Selectfluor® are commonly used for introducing fluorine atoms under mild conditions.
Nucleophilic Substitution: Reagents such as sodium fluoride (NaF) or potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic fluorination can yield highly fluorinated pyridine derivatives, while nucleophilic substitution can result in the replacement of fluorine atoms with other functional groups .
Applications De Recherche Scientifique
2-Fluoro-5-(fluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Fluorinated pyridines are often used in the design of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of drugs and diagnostic agents.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-(fluoromethyl)pyridine is largely dependent on its specific application. In the context of pharmaceuticals, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity .
Comparaison Avec Des Composés Similaires
2-Fluoropyridine: Similar in structure but lacks the fluoromethyl group.
5-Fluoromethyl-2-methylpyridine: Contains a methyl group instead of a fluorine atom at the second position.
2,3,5-Trifluoropyridine: Contains three fluorine atoms on the pyridine ring.
Uniqueness: 2-Fluoro-5-(fluoromethyl)pyridine is unique due to the presence of both a fluorine atom and a fluoromethyl group on the pyridine ring. This dual substitution imparts distinct electronic and steric properties, making it valuable for specific applications where other fluorinated pyridines may not be as effective .
Propriétés
Formule moléculaire |
C6H5F2N |
|---|---|
Poids moléculaire |
129.11 g/mol |
Nom IUPAC |
2-fluoro-5-(fluoromethyl)pyridine |
InChI |
InChI=1S/C6H5F2N/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 |
Clé InChI |
YRKOJRNUMAAGGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CF)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13558126.png)


![6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558155.png)



![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)

![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)

